Cas no 1783497-01-7 (2-(3-Ethyloxetan-3-yl)acetonitrile)

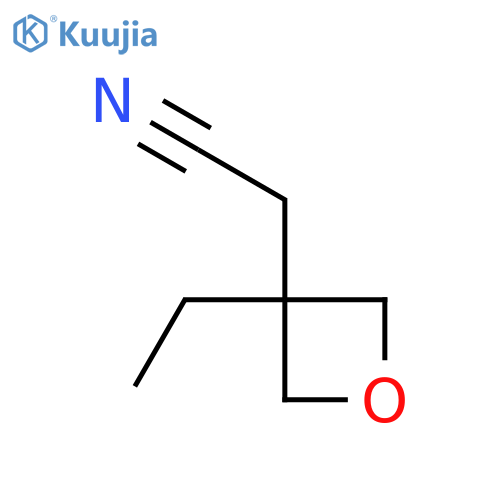

1783497-01-7 structure

商品名:2-(3-Ethyloxetan-3-yl)acetonitrile

CAS番号:1783497-01-7

MF:C7H11NO

メガワット:125.168341875076

MDL:MFCD28654220

CID:4613883

PubChem ID:84647855

2-(3-Ethyloxetan-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-ethyloxetan-3-yl)acetonitrile

- E73080

- 2-(3-Ethyloxetan-3-yl)acetonitrile

-

- MDL: MFCD28654220

- インチ: 1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3

- InChIKey: NZYPKGQJEQXRAO-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC#N)(CC)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 140

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 33

2-(3-Ethyloxetan-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317771-10g |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 10g |

$2269.0 | 2023-09-05 | |

| Enamine | EN300-317771-0.5g |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95.0% | 0.5g |

$407.0 | 2025-03-19 | |

| Enamine | EN300-317771-0.25g |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95.0% | 0.25g |

$216.0 | 2025-03-19 | |

| Enamine | EN300-317771-100mg |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95.0% | 100mg |

$152.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0044-1G |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 1g |

¥ 3,201.00 | 2023-04-14 | |

| Enamine | EN300-317771-10000mg |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95.0% | 10g |

$2269.0 | 2022-10-09 | |

| A2B Chem LLC | AW33739-100mg |

2-(3-Ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 100mg |

$195.00 | 2024-04-20 | |

| A2B Chem LLC | AW33739-250mg |

2-(3-Ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 250mg |

$263.00 | 2024-04-20 | |

| Aaron | AR01BWEV-10g |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 10g |

$3145.00 | 2023-12-14 | |

| Aaron | AR01BWEV-1g |

2-(3-ethyloxetan-3-yl)acetonitrile |

1783497-01-7 | 95% | 1g |

$751.00 | 2025-02-09 |

2-(3-Ethyloxetan-3-yl)acetonitrile 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1783497-01-7 (2-(3-Ethyloxetan-3-yl)acetonitrile) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1783497-01-7)2-(3-Ethyloxetan-3-yl)acetonitrile

清らかである:99%

はかる:1g

価格 ($):381.0